molecular formula C9H7BrClFO2 B14026145 Ethyl 2-bromo-3-chloro-6-fluorobenzoate

Ethyl 2-bromo-3-chloro-6-fluorobenzoate

Cat. No.: B14026145
M. Wt: 281.50 g/mol
InChI Key: HJZBYLGMWNVAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-3-chloro-6-fluorobenzoate is an organic compound with the molecular formula C9H7BrClFO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms, and the carboxylic acid group is esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-3-chloro-6-fluorobenzoate typically involves the esterification of 2-bromo-3-chloro-6-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-chloro-6-fluorobenzoate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine, chlorine, and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of an acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for acidic or basic hydrolysis, respectively.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, various substituted benzoates can be formed.

    Reduction: The major product is the corresponding alcohol.

    Hydrolysis: The major products are 2-bromo-3-chloro-6-fluorobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 2-bromo-3-chloro-6-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-3-chloro-6-fluorobenzoate depends on the specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-2-chloro-6-fluorobenzoate
  • Ethyl 3-bromo-6-chloro-2-fluorobenzoate
  • Ethyl 6-bromo-3-chloro-2-fluorobenzoate

Uniqueness

Ethyl 2-bromo-3-chloro-6-fluorobenzoate is unique due to the specific arrangement of the bromine, chlorine, and fluorine atoms on the benzene ring. This arrangement can influence its reactivity and interactions with other molecules, making it distinct from its isomers.

Properties

Molecular Formula

C9H7BrClFO2

Molecular Weight

281.50 g/mol

IUPAC Name

ethyl 2-bromo-3-chloro-6-fluorobenzoate

InChI

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)7-6(12)4-3-5(11)8(7)10/h3-4H,2H2,1H3

InChI Key

HJZBYLGMWNVAJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.